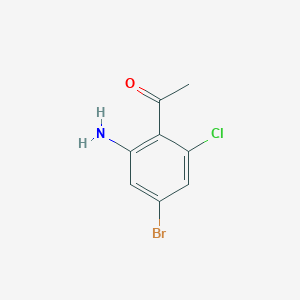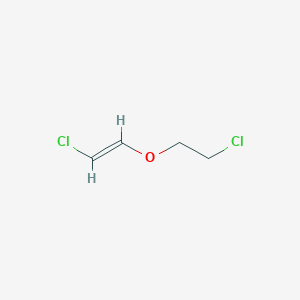
1-Chloro-2-(2-chloroethoxy)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-chloroethoxy)ethene is an organic compound with the molecular formula C4H7ClO. It is a chlorinated ether, characterized by the presence of both chloro and ethoxy groups attached to an ethene backbone. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(2-chloroethoxy)ethene typically involves the reaction of ethene with 2-chloroethanol in the presence of a base. The reaction conditions often include the use of solvents such as benzene or toluene and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound .
Analyse Chemischer Reaktionen
1-Chloro-2-(2-chloroethoxy)ethene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols. Common reagents used in these reactions include strong bases like potassium hydroxide (KOH) and oxidizing agents such as hydrogen peroxide (H2O2). .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2-chloroethoxy)ethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2-chloroethoxy)ethene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(2-chloroethoxy)ethene can be compared with other similar compounds such as:
2-Chloroethyl vinyl ether: Similar in structure but with a vinyl group instead of an ethene backbone.
1-Chloro-2-ethoxyethane: Contains an ethoxy group but lacks the additional chlorine atom.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups but differs in its overall structure and reactivity .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C4H6Cl2O |
|---|---|
Molekulargewicht |
140.99 g/mol |
IUPAC-Name |
1-chloro-2-[(E)-2-chloroethenoxy]ethane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-7-4-2-6/h1,3H,2,4H2/b3-1+ |
InChI-Schlüssel |
MJZFTTWUUKCSHK-HNQUOIGGSA-N |
Isomerische SMILES |
C(CCl)O/C=C/Cl |
Kanonische SMILES |
C(CCl)OC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


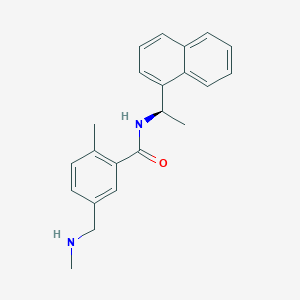
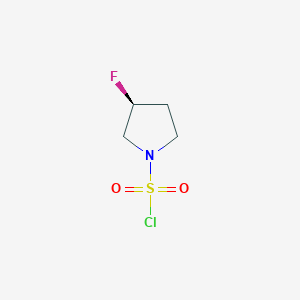
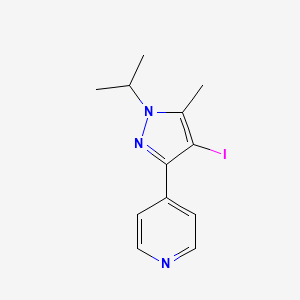
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B12977079.png)
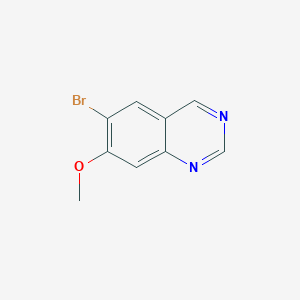
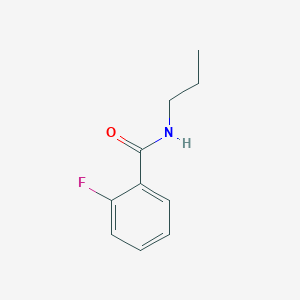
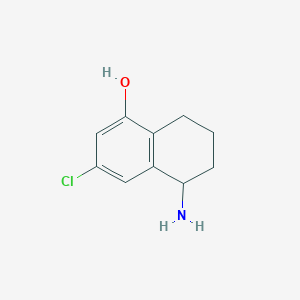
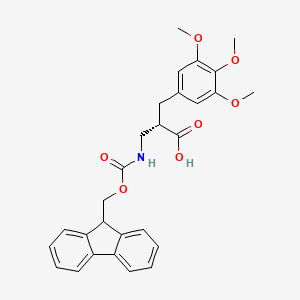

![7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12977127.png)
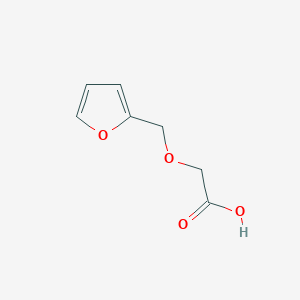
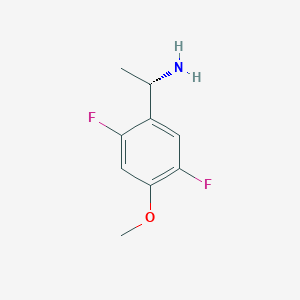
![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)
